4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane
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Overview
Description
4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a bromophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, followed by the introduction of the bromophenyl and furan groups through sulfonylation and coupling reactions, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazepane derivatives.
Scientific Research Applications
4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane
- 4-((4-Methylphenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane
- 4-((4-Nitrophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane
Uniqueness
4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is unique due to the presence of the bromophenyl group, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atom can participate in various interactions, such as halogen bonding, which may enhance the compound’s properties.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-7-(furan-2-yl)-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S2/c16-12-3-5-13(6-4-12)22(18,19)17-8-7-15(21-11-9-17)14-2-1-10-20-14/h1-6,10,15H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEAWUWFJKXUDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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